Gibberellin A51-catabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

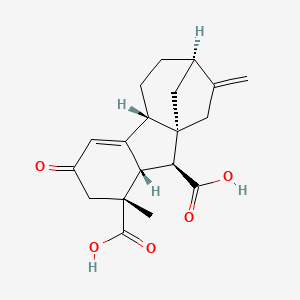

Gibberellin A51-catabolite is a tetracyclic diterpenoid obtained by catabolism of gibberellin A51. It has a role as a metabolite. It is a dicarboxylic acid, an enone and a tetracyclic diterpenoid. It derives from a gibberellin A51. It derives from a hydride of an ent-gibberellane.

Applications De Recherche Scientifique

Agricultural Applications

Gibberellin A51-catabolite has several applications in agriculture, primarily related to crop yield enhancement and stress resistance.

- Seed Germination : Gibberellins, including their catabolites, are crucial for breaking seed dormancy and promoting germination. Research indicates that this compound can enhance the germination rates of various crops by facilitating starch hydrolysis through the induction of α-amylase synthesis in aleurone cells .

- Growth Regulation : The compound is involved in regulating stem elongation and overall plant height. By modulating gibberellin levels, it can help manage plant architecture, which is essential for optimizing light capture and improving yield .

- Stress Resistance : Studies show that gibberellin catabolism is linked to plant responses to environmental stresses such as drought. Transgenic plants with altered gibberellin metabolism exhibit enhanced drought resistance, indicating that manipulating levels of this compound could be a strategy for developing resilient crop varieties .

Biotechnological Applications

The biotechnological potential of this compound lies in its ability to influence metabolic pathways and enhance production efficiency.

- Metabolic Engineering : Advances in metabolic engineering have allowed for the manipulation of gibberellin biosynthesis pathways to increase yields of bioactive gibberellins. By understanding the role of catabolites like Gibberellin A51, researchers can develop strategies to optimize production processes in microbial systems or plant cultures .

- Genetic Modifications : Genetic modifications targeting gibberellin signaling pathways have shown promise in producing plants with desirable traits. For instance, plants engineered to express higher levels of gibberellin catabolism genes may exhibit improved growth patterns under suboptimal conditions .

Data Tables

Case Study 1: Enhanced Crop Yields

A study conducted on rice varieties demonstrated that application of gibberellins, including their catabolites, resulted in increased grain yield due to improved seed germination and enhanced stem elongation. This research highlighted the critical role of this compound in optimizing growth conditions for rice cultivation.

Case Study 2: Drought Adaptation

Research on poplar trees showed that genetic modifications leading to increased expression of gibberellin catabolism genes resulted in greater drought tolerance. These transgenic plants exhibited reduced water loss and maintained higher chlorophyll levels under drought conditions, showcasing the potential for using this compound in developing stress-resistant tree species.

Propriétés

Formule moléculaire |

C19H22O5 |

|---|---|

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,9R,12R)-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-9-6-19-7-10(9)3-4-13(19)12-5-11(20)8-18(2,17(23)24)14(12)15(19)16(21)22/h5,10,13-15H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t10-,13+,14-,15-,18-,19+/m1/s1 |

Clé InChI |

JBJGOHHQQSPYTO-BLMVKCSQSA-N |

SMILES |

CC1(CC(=O)C=C2C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O |

SMILES isomérique |

C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O |

SMILES canonique |

CC1(CC(=O)C=C2C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.